Carbazomycin E
CAS No.: 103744-20-3
Cat. No.: VC20750221
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103744-20-3 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 4-hydroxy-3-methoxy-2-methyl-9H-carbazole-1-carbaldehyde |
| Standard InChI | InChI=1S/C15H13NO3/c1-8-10(7-17)13-12(14(18)15(8)19-2)9-5-3-4-6-11(9)16-13/h3-7,16,18H,1-2H3 |
| Standard InChI Key | BEJNHSBULWLOJS-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O |
| Canonical SMILES | CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O |
Introduction
Overview of Carbazomycin E
Carbazomycin E is a chemical compound belonging to the carbazole family, characterized by its unique structure and potential biological activities. Its IUPAC name is 4-hydroxy-3-methoxy-2-methyl-9H-carbazole-1-carbaldehyde, and it has a molecular formula of C15H13NO3 with a molecular weight of 255.27 g/mol . This compound has been isolated from the actinobacteria Streptomyces abikoensis and Streptomyces luteoverticillatus, which are known for producing various bioactive natural products .
3D Conformer
Interactive models of the compound can be found in chemical databases, allowing for detailed visualization of its three-dimensional conformation.
Biosynthesis
The biosynthesis of Carbazomycin E involves complex enzymatic pathways typical of carbazole derivatives. Research indicates that these compounds are synthesized through polyketide pathways, which involve the assembly of simple acyl-CoA precursors into larger, more complex structures . The mechanisms include various enzymatic reactions that lead to the formation of the carbazole skeleton, followed by functional group modifications.
Biological Activities
Carbazomycin E and its related compounds have shown promising biological activities, particularly in antimicrobial and anticancer research.
Anticancer Potential
Research indicates that certain carbazole derivatives may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The structural features of Carbazomycin E may contribute to these effects, warranting further investigation into its pharmacological potential .
Synthesis
The total synthesis of Carbazomycin E has been achieved using innovative synthetic methodologies. A notable approach involves the double functionalization of an aryne intermediate derived from a 2-aminobiphenyl precursor . The synthesis pathway includes several key steps:
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Formation of the carbazole framework through nucleophilic addition.
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Regioselective demethylation and oxidation steps to yield Carbazomycin E.
This synthetic route not only confirms the compound's structure but also highlights the versatility of synthetic organic chemistry in producing complex natural products .
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